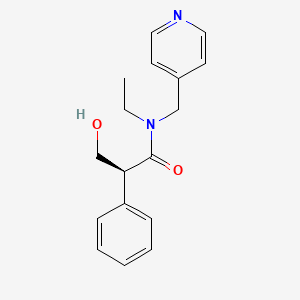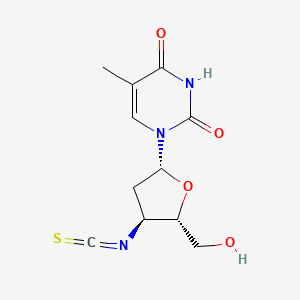
Thymidine, 3'-deoxy-3'-isothiocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-isothiocyanato- is a modified nucleoside analog derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an isothiocyanato group introduces unique chemical properties that can be exploited in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-isothiocyanato- typically involves the modification of thymidine at the 3’ position. One common method includes the reaction of thymidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanato group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Thymidine, 3’-deoxy-3’-isothiocyanato- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include crystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-deoxy-3’-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The isothiocyanato group can be oxidized or reduced under specific conditions, altering the chemical properties of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and other hydrides are used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed through addition reactions with amines.
Substituted Thymidine Analogs: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-3’-isothiocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of DNA replication and repair mechanisms. It can be used to label DNA and track its incorporation into cells.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-3’-isothiocyanato- involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The parent compound, which lacks the isothiocyanato modification.
3’-Amino-3’-deoxy-thymidine: Another modified nucleoside with an amino group at the 3’ position.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in imaging studies.
Uniqueness
Thymidine, 3’-deoxy-3’-isothiocyanato- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and provides a versatile tool for various scientific applications .
Propiedades
Número CAS |
130945-07-2 |
|---|---|
Fórmula molecular |
C11H13N3O4S |
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isothiocyanatooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-7(12-5-19)8(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
Clave InChI |
JFVVYUNTFDTCEH-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=C=S |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


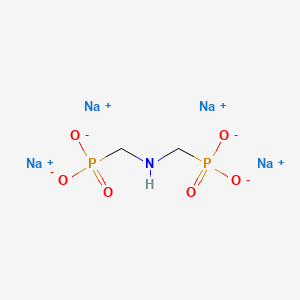
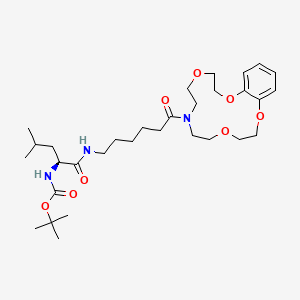
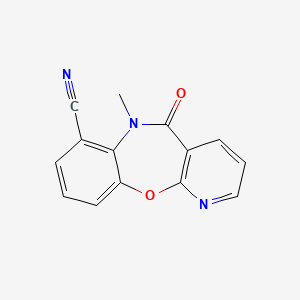
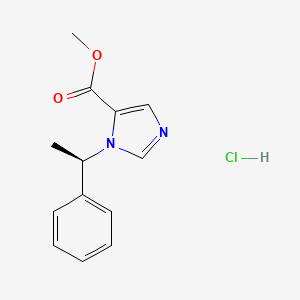
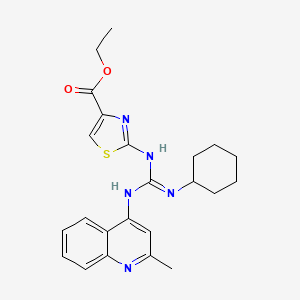
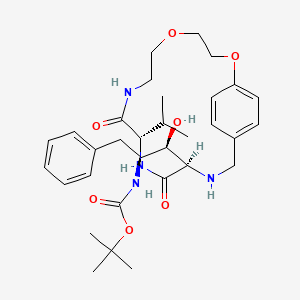
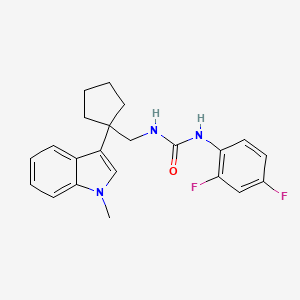
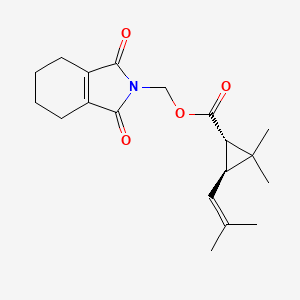
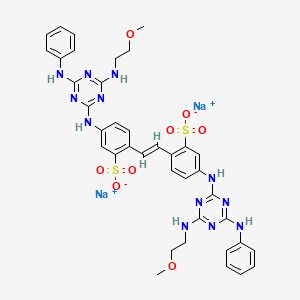
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)
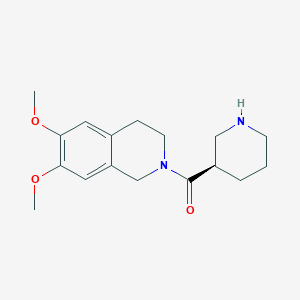
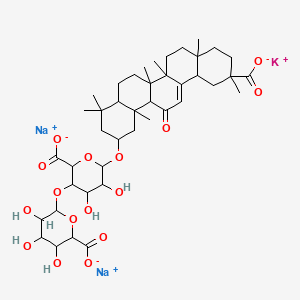
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
